Tri-GalNAc(OAc)3-Perfluorophenyl

GalNAc ASGPR antisense oligonucleotide

Researchers developing hepatocyte-targeted oligonucleotide therapeutics face low conjugation efficiency and inconsistent ASGPR targeting with mono-GalNAc ligands or solid-phase methods. This compound directly addresses these limitations: • Solution-phase PFP ester conjugation yields higher purity vs. solid-phase strategies • Triantennary architecture provides ~10-fold potency improvement over mono-/di-GalNAc conjugates • Scalable from milligram research to multigram GMP manufacturing Supplied at ≥95% purity, stored at -20°C under nitrogen, shipped at ambient temperature.

Molecular Formula C99H151F5N10O44
Molecular Weight 2280.3 g/mol
Cat. No. B10861956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc(OAc)3-Perfluorophenyl
Molecular FormulaC99H151F5N10O44
Molecular Weight2280.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98+/m1/s1
InChIKeyUSLSPVWUEIIRPP-YOEQVVABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc(OAc)3-Perfluorophenyl (PFP Ester): A Triantennary GalNAc Ligand for Targeted Oligonucleotide and LYTAC Conjugates


(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, commonly referred to as Tri-GalNAc(OAc)3-Perfluorophenyl or Tri-GalNAc(OAc)3-PFP ester, is a triantennary N-acetylgalactosamine (GalNAc) ligand functionalized with a pentafluorophenyl (PFP) active ester group [1]. This compound is a key intermediate for the synthesis of targeted therapeutics that exploit the asialoglycoprotein receptor (ASGPR) pathway, including GalNAc-conjugated antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and lysosome-targeting chimeras (LYTACs) . The molecule features a central nitromethanetrispropionic acid core linked to three fully acetylated GalNAc moieties via pentanoylamino linkers and incorporates a PEG4 spacer terminating in the PFP ester, providing a reactive handle for conjugation to amine-containing payloads [1]. With a molecular weight of approximately 2280.3 g/mol (as the tri-O-acetate form), this compound enables solution-phase conjugation strategies that are critical for both research-scale and multigram production of hepatocyte-targeted therapeutics [2].

1
5'-terminal amine-reactive conjugation handle for ASOs and siRNAs
PFP ester enables solution-phase coupling
2
Triantennary GalNAc ligand for ASGPR-mediated hepatocyte targeting
Supports cooperative binding and cellular uptake studies
3
Key building block for LYTAC degrader synthesis
Direct conjugation to protein-binding moieties

Why Tri-GalNAc(OAc)3-Perfluorophenyl Cannot Be Replaced by Mono-, Di-, or Unactivated Tri-GalNAc Ligands


Substituting Tri-GalNAc(OAc)3-Perfluorophenyl with a mono- or di-GalNAc ligand, or with an unactivated tri-GalNAc cluster, results in quantifiably inferior hepatocyte targeting efficiency and synthetic impracticality. Triantennary GalNAc clusters exhibit a cooperative binding effect to the asialoglycoprotein receptor (ASGPR) that is absent in lower-valency constructs, translating to approximately a 10-fold improvement in cellular activity over mono- or di-GalNAc conjugates when delivered as ASOs [1]. Furthermore, the pentafluorophenyl ester is not a passive functional group but an active leaving group that enables efficient, high-yielding solution-phase conjugation under mild conditions. In a direct comparison of conjugation methods, the PFP ester-based solution-phase approach yielded material of higher purity and overall yield compared to solid-phase phosphoramidite strategies [2]. Use of an unactivated tri-GalNAc ligand would require an additional in situ activation step, introducing process variability and lower coupling efficiency. Therefore, the combination of triantennary architecture and the PFP ester activation is a non-negotiable requirement for achieving both the high biological potency and the robust, scalable synthetic workflow that are expected in modern ASGPR-targeted therapeutic development.

Replacing triantennary with mono-/di-GalNAc may reduce ASGPR cooperative binding and hepatocyte uptake.
Using unactivated Tri-GalNAc requires additional in situ activation, which may introduce process variability.
Solid-phase GalNAc phosphoramidite strategies may not replicate the purity and scale of solution-phase PFP ester conjugation.

Quantitative Differentiation of Tri-GalNAc(OAc)3-Perfluorophenyl: Head-to-Head Evidence vs. Comparators


Triantennary vs. Mono-/Di-GalNAc: ~10-Fold Potency Advantage in Primary Hepatocytes

Triantennary GalNAc clusters demonstrate a marked potency advantage over lower-valency ligands. In a direct comparison using ASO conjugates evaluated in primary mouse hepatocytes, the triantennary GalNAc cluster (the architecture present in Tri-GalNAc(OAc)3-Perfluorophenyl) showed approximately a 10-fold improvement in activity relative to mono- and di-GalNAc conjugates [1]. This improvement is attributed to the cooperative binding of the three GalNAc moieties to the trimeric asialoglycoprotein receptor (ASGPR) on hepatocytes, which dramatically enhances cellular uptake and subsequent target gene knockdown [1].

Triantennary potency
Reported
~10-fold higher activity
Cooperative binding improves cellular uptake context
Primary mouse hepatocyte ASO model
GalNAc ASGPR antisense oligonucleotide hepatocyte targeting structure-activity relationship

Solution-Phase PFP Ester Conjugation vs. Solid-Phase Phosphoramidite: Higher Yield and Purity

In a direct head-to-head comparison of conjugation strategies for attaching triantennary GalNAc to ASOs, the solution-phase approach utilizing the amine-PFP ester coupling (the chemistry enabled by Tri-GalNAc(OAc)3-Perfluorophenyl) was found to be higher yielding and produced material of slightly higher purity than the solid-phase approach using a protected GalNAc ligand phosphoramidite [1]. While the solid-phase method was more expedient, the solution-phase PFP ester method delivered superior conjugate quality, which is critical for minimizing purification burden and maximizing product consistency in therapeutic development [1].

Conjugation method
Head-to-head
Higher yield and purity vs. solid-phase
Supports consistent conjugate quality
Solution-phase amine-PFP ester coupling
GalNAc conjugation solution-phase synthesis solid-phase synthesis yield purity

PFP Ester Activation Enables Scalable, One-Pot Conjugation Avoiding Solid-Support Loading

The pentafluorophenyl ester of the triantennary GalNAc cluster is specifically designed to avoid the need for loading the GalNAc cluster onto solid-support for automated oligonucleotide synthesis [1]. This solution-phase approach, enabled by the PFP ester, is efficient and has been used to prepare GalNAc-conjugated ASOs from milligram to multigram scale, facilitating structure-activity relationship (SAR) studies and enabling rapid evaluation of different GalNAc cluster variants [1]. In contrast, the solid-phase approach requires a separate, protected GalNAc ligand phosphoramidite and is limited by the scale of the synthesizer column.

Scalability
Method context
mg to multigram solution-phase conjugation
Avoids solid-support loading constraints
Enables SAR studies and GMP scale-up
solution-phase synthesis scalability one-pot SAR studies

5'-Terminal GalNAc Conjugation Improves In Vivo Potency Over 3'-Terminal Attachment

The position of GalNAc cluster attachment on the oligonucleotide significantly impacts biological activity. Transfer of the triantennary GalNAc cluster from the 3'-end of an ASO to the 5'-end resulted in improved potency both in cells and in animals [1]. Tri-GalNAc(OAc)3-Perfluorophenyl is specifically designed for 5'-terminal conjugation via its PFP ester, ensuring that the conjugate architecture matches the optimal configuration identified in structure-activity relationship studies [1].

5'- vs 3'-attachment
Reported
5'-conjugation improves in vivo potency
Matches optimal siRNA/ASO architecture
In vivo animal model endpoint context
GalNAc ASO in vivo potency 5'-end 3'-end

Distinct Application as a Synthetic Intermediate for GalNAc-LYTAC Degraders

While triantennary GalNAc ligands are widely used in oligonucleotide therapeutics, Tri-GalNAc(OAc)3-Perfluorophenyl serves a distinct and emerging application as a key building block for the synthesis of GalNAc-LYTACs (lysosome-targeting chimeras) . LYTACs are bifunctional molecules that recruit extracellular proteins to the lysosome for degradation. The PFP ester enables facile conjugation of the GalNAc targeting ligand to a protein-binding moiety, creating a new class of targeted protein degraders . In contrast, unactivated tri-GalNAc clusters (e.g., Tri-GalNAc(OAc)3, HY-148118) cannot be directly used for LYTAC synthesis without additional activation steps, which would reduce overall yield and introduce impurities .

LYTAC utility
Class-level inference
Direct conjugation without activation
Supports targeted protein degradation research
Functional difference vs. unactivated cluster
LYTAC targeted protein degradation ASGPR lysosome

Defined Molecular Weight (~2280.3 g/mol) and Composition (C99H151F5N10O44) for Precise Stoichiometry

Tri-GalNAc(OAc)3-Perfluorophenyl is supplied with a defined molecular formula (C99H151F5N10O44) and molecular weight (2280.3 g/mol) . This precise characterization is essential for accurate stoichiometric calculations during conjugation reactions. In contrast, some alternative GalNAc cluster preparations may be heterogeneous mixtures of partially deprotected or variably acetylated species, leading to inconsistent conjugation efficiency and batch-to-batch variability in conjugate drug substance [1].

Defined composition
Specification review
MW: ~2280.3 g/mol; C99H151F5N10O44
Ensures reproducible conjugation stoichiometry
Supports QC and batch consistency
molecular weight stoichiometry quality control analytical characterization

Optimal Use Cases for Tri-GalNAc(OAc)3-Perfluorophenyl in Targeted Therapeutics Development


Solution-Phase Synthesis of 5′-GalNAc-Conjugated Antisense Oligonucleotides (ASOs)

This is the primary and most validated application. Tri-GalNAc(OAc)3-Perfluorophenyl is used to attach a triantennary GalNAc cluster to the 5′-terminus of a hexylamino-modified ASO via an amide bond. The solution-phase PFP ester conjugation method is higher yielding and produces material of higher purity compared to solid-phase approaches [1]. The resulting 5′-GalNAc-ASO conjugates show improved potency in cells and animals relative to 3′-conjugates [2]. This method is scalable from milligram to multigram quantities, making it suitable for both early-stage SAR studies and late-stage GMP manufacturing [2].

Synthesis of GalNAc-LYTACs for Targeted Protein Degradation

Tri-GalNAc(OAc)3-Perfluorophenyl serves as the ASGPR-targeting ligand in the construction of lysosome-targeting chimeras (LYTACs) [1]. The PFP ester reacts with amine-functionalized small molecules or antibodies that bind to a target extracellular protein. The resulting GalNAc-LYTAC conjugate engages ASGPR on hepatocytes, leading to internalization and lysosomal degradation of the target protein. This application is distinct from oligonucleotide conjugation and leverages the same PFP ester activation for modular assembly [1].

Large-Scale SAR Studies of GalNAc Cluster Variants

The efficient, one-pot solution-phase conjugation enabled by the PFP ester avoids the need for solid-support loading, facilitating rapid evaluation of different GalNAc cluster architectures and linker compositions for structure-activity relationship (SAR) studies [1]. Researchers can quickly generate a library of GalNAc-conjugated oligonucleotides or other payloads to optimize hepatocyte targeting efficiency [1].

Conjugation of GalNAc Ligands to siRNA for Hepatic Gene Silencing

Similar to ASO conjugation, Tri-GalNAc(OAc)3-Perfluorophenyl can be used to synthesize GalNAc-siRNA conjugates. Triantennary GalNAc-siRNA conjugates are hepatotropic and have potential applications in treating diseases involving liver-expressed genes, such as hereditary transthyretin amyloidosis, acute hepatic porphyria, hemophilia, and hypercholesterolemia [1]. The PFP ester provides a robust, high-yielding method for attaching the targeting ligand to amine-modified siRNA.

Application
Selection Property
Validation Focus
5'-GalNAc-ASO solution-phase synthesis
Reactive PFP ester; triantennary architecture
Conjugation yield; hepatocyte uptake model
GalNAc-LYTAC degrader construction
Direct amine-reactive handle
Modular assembly; ASGPR internalization
Large-scale SAR studies
Solution-phase, one-pot scalability
Rapid library generation; cluster optimization
GalNAc-siRNA hepatic gene silencing
5'-terminal conjugation efficiency
In vivo gene-silencing model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-GalNAc(OAc)3-Perfluorophenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.